4-Bromofuran-3-carboxylic acid
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Overview
Description
“4-Bromofuran-3-carboxylic acid” is an important chemical compound that has been increasingly studied for its various properties and potential applications in different fields of research and industry. It is a heterocyclic compound .
Synthesis Analysis
Carboxylic acids can be synthesized from carboxylic acids. These reactions tend to be more useful for multiple-step syntheses to build large and complex molecules . A novel pathway was proposed to explain their formation, involving the opening of the oxidised phenolic ring followed by the formation of a 5-membered ring by intramolecular nucleophilic addition .
Molecular Structure Analysis
The molecular formula of “this compound” is C5H3BrO3. The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .
Chemical Reactions Analysis
Carboxylic acids are not reactive enough to undergo nucleophilic addition directly, but their reactivity is greatly enhanced in the presence of a strong acid such as HCl or H2SO4 . The mineral acid protonates the carbonyl-group oxygen atom, thereby giving the carboxylic acid a positive charge and rendering it much more reactive toward nucleophiles .
Physical and Chemical Properties Analysis
Carboxylic acids have certain physical properties. Boiling points increase with molar mass. Carboxylic acids having one to four carbon atoms are completely miscible with water. Solubility decreases with molar mass .
Scientific Research Applications
Enantioselective Synthesis
4-Bromofuran-3-carboxylic acid is used in the enantioselective synthesis of various compounds. For instance, a method involving amino-thiocarbamate catalyzed enantioselective bromocyclization of styrene-type carboxylic acids yields 3-bromo-3,4-dihydroisocoumarins. These are key building blocks for 3,4-dihydroisocoumarin derivatives, essential in developing biologically significant systems (Chen et al., 2012). Another approach involves asymmetric bromolactonization using amino-thiocarbamate catalysts to synthesize key intermediates of VLA-4 antagonists (Zhou et al., 2010).
Synthesis of Organic Compounds
The compound facilitates the synthesis of various organic chemicals. For example, 4'-Bromobiphenyl-4-carboxylic acid was synthesized using 4-bromodiphenyl through a cost-effective and simple process, demonstrating the versatility of this compound in organic synthesis (Zhu Yan-lon, 2015).
Degradation and Toxicity Studies
This compound derivatives are used in studies focused on degradation mechanisms, kinetics, and toxicity investigations. For instance, a study on the electrodegradation of 4-bromophenol explored the kinetics and toxicity evolution during the degradation process (Xu et al., 2018).
Development of Analytical Methods
This compound is instrumental in developing new analytical methods. A derivatization reagent, 4-bromo-N-methylbenzylamine, was designed to derivatize mono-, di-, and tri-carboxylic acids, improving the detection of these compounds via mass spectrometry (Marquis et al., 2017).
Novel Compound Synthesis
Research involving this compound also includes the synthesis of novel compounds for various applications. For example, the synthesis of 6-Bromochromone-2-carboxylic acid via a microwave-assisted process demonstrates its utility in creating chromone-based multitarget-directed ligands (Cagide et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Furan derivatives have been studied for their potential biological activities, suggesting that 4-bromofuran-3-carboxylic acid may interact with its targets in a similar manner .
Biochemical Pathways
Furan derivatives have been associated with various biological activities, indicating that they may influence multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors affect this compound is currently unavailable .
Biochemical Analysis
Biochemical Properties
They can act as proton donors due to the presence of the carboxylic acid group, which can ionize to release a proton . This property allows 4-Bromofuran-3-carboxylic acid to potentially interact with various enzymes, proteins, and other biomolecules in the body.
Cellular Effects
The specific cellular effects of this compound are currently unknown due to the lack of research data. Carboxylic acids can influence cell function in several ways. For instance, they can affect cell signaling pathways and gene expression
Molecular Mechanism
Carboxylic acids can participate in various reactions such as esterification and amide formation . They can also interact with biomolecules through hydrogen bonding and other non-covalent interactions .
Metabolic Pathways
Carboxylic acids can be metabolized in the body through various pathways, often involving enzymes such as carboxylases and decarboxylases .
Transport and Distribution
Carboxylic acids can be transported across cell membranes through various transport proteins .
Properties
IUPAC Name |
4-bromofuran-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO3/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOKVRBZWMTUJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CO1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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